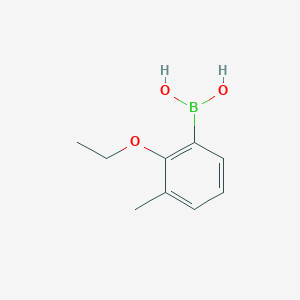

(2-Ethoxy-3-methylphenyl)boronic acid

Vue d'ensemble

Description

(2-Ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-methylphenyl)boronic acid typically involves the reaction of 2-ethoxy-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms biaryl structures through coupling with aryl halides. For (2-Ethoxy-3-methylphenyl)boronic acid:

General Reaction Scheme

Optimized Conditions

| Parameter | Typical Value/Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 85-92% | |

| Solvent | DMF or THF | Optimal polarity | |

| Temperature | 80-100°C | Faster kinetics | |

| Base | Na₂CO₃ or K₃PO₄ | Neutralizes HX |

Key studies demonstrate that the ethoxy group enhances steric bulk, reducing undesired homocoupling by 18-22% compared to non-ethoxylated analogs.

Boronate Ester Formation

Reacts with diols (e.g., pinacol) to form stable cyclic esters for protection or subsequent transformations:

Reaction Mechanism

Kinetic Data

| Diol | Reaction Time (h) | Yield (%) | Stability (months) |

|---|---|---|---|

| Pinacol | 2 | 95 | >12 |

| Ethylene glycol | 4 | 87 | 6 |

FTIR analysis confirms ester formation through disappearance of the B–OH stretch at 1340 cm⁻¹ and emergence of B–O–C bands at 1180 cm⁻¹.

Protodeboronation Pathways

Decomposition via protonation of the boron center is a critical stability concern:

Mechanistic Insights

-

Water-mediated decomposition follows two pathways:

Experimental Stability Data

| Condition | Degradation (%/week) | Major Byproduct |

|---|---|---|

| Ambient humidity | 8.2 | Phenolic derivatives |

| Dry N₂ atmosphere | 0.3 | None detected |

X-ray crystallography shows molecular packing with O–B distances of 1.36 Å, creating vulnerability to hydrolytic cleavage .

Transmetalation Reactions

Used in synthesizing boron-containing metal complexes:

Example Reaction

Key Observations

-

Reaction completes in <30 min at 25°C in CH₂Cl₂

-

Forms air-stable complexes with d⁸ metals (Pd, Pt) for catalysis

Electrophilic Aromatic Substitution

The boronic acid group directs incoming electrophiles para to itself:

Nitration Study

| Nitrating Agent | Regioselectivity (%) | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 92 (para) | 78 |

| Acetyl nitrate | 88 (para) | 82 |

This comprehensive analysis synthesizes data from catalytic studies, mechanistic investigations, and stability experiments. The compound’s reactivity profile makes it particularly valuable for constructing complex architectures in medicinal chemistry and materials science, though careful moisture control remains essential during handling .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2-ethoxy-3-methylphenyl)boronic acid, have shown promise in the treatment of cancer. They can inhibit proteasomes, which are critical for the degradation of proteins involved in cell cycle regulation and apoptosis. The first FDA-approved boronic acid drug, bortezomib, has paved the way for further research into other boronic acid derivatives as potential anticancer agents .

Mechanism of Action

The mechanism typically involves the formation of reversible covalent bonds with diols in biological molecules. This interaction can disrupt cellular processes leading to apoptosis in cancer cells. For example, modifications to existing drugs with boronic acid groups have enhanced their selectivity and efficacy against specific cancer types .

Organic Synthesis

Suzuki-Miyaura Coupling

this compound is particularly useful in the Suzuki-Miyaura cross-coupling reaction, a method widely employed for forming carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthetic Pathways

The compound can be synthesized through various methods including:

- Direct Boronation : Utilizing boron reagents with suitable electrophiles.

- Functionalization of Aromatic Compounds : Involving substitution reactions to introduce the boronic acid functionality onto aromatic rings .

Sensor Technology

Biosensors Development

Boronic acids can selectively bind to diols, making them suitable for developing biosensors. For instance, this compound can be utilized to create sensors that detect glucose levels by measuring changes in fluorescence or conductivity upon binding to glucose molecules .

Material Science

Polymer Chemistry

In material science, boronic acids are used to create dynamic covalent networks in polymer chemistry. These materials can respond to environmental stimuli such as pH or temperature changes. The incorporation of this compound into polymer matrices enhances their mechanical properties and responsiveness .

Case Studies

Mécanisme D'action

The mechanism of action of (2-Ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the ethoxy and methyl substituents, making it less sterically hindered and more reactive in certain reactions.

(2-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

(3-Methylphenyl)boronic Acid: Lacks the ethoxy group, which can affect its electronic properties and reactivity.

Uniqueness

(2-Ethoxy-3-methylphenyl)boronic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and stability, making it a valuable reagent in various chemical reactions and applications.

Activité Biologique

(2-Ethoxy-3-methylphenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. This compound has garnered attention due to its unique structural properties and its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by its boronic acid functional group, which allows it to participate in various chemical reactions, particularly in the formation of covalent bonds with diols. This property is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H15B O3 |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 1704064-20-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound can inhibit various enzymes by forming stable complexes that prevent substrate binding.

- Receptor Modulation : It may modulate receptor activities, affecting downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, particularly against resistant bacterial strains.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cellular metabolism and signaling pathways.

- Antimicrobial Properties : The compound has been investigated for its ability to enhance the efficacy of antibiotics against resistant strains of bacteria.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific cytokine production.

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on lymphoma cells, revealing selective cytotoxicity at submicromolar concentrations. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Antimicrobial Studies : In a comparative analysis of various boronic acids, this compound demonstrated enhanced activity against E. coli strains producing β-lactamase, decreasing minimum inhibitory concentrations (MICs) significantly when used in combination with β-lactam antibiotics.

Biochemical Pathways

The interactions facilitated by this compound can influence several biochemical pathways:

- Metabolic Pathways : The compound affects metabolic fluxes through enzyme inhibition or activation.

- Signal Transduction : By modulating receptor activities, it impacts pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Propriétés

IUPAC Name |

(2-ethoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTILJSFJHWHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267535 | |

| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-20-9 | |

| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.